N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide is a chemical compound with the molecular formula C19H15ClN2O and a molecular weight of 322.797 g/mol . This compound is part of a class of benzamides, which are known for their diverse applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-benzylpyridin-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted benzamides.
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl methyl derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide: Similar structure but with an additional chlorine atom.
N-(pyridin-2-yl)benzamides: A broader class of compounds with varying substituents on the benzamide and pyridine rings.
Uniqueness
N-benzyl-2-chloro-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the benzyl and pyridin-2-yl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H15ClN2O |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-benzyl-2-chloro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H15ClN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2 |
InChI Key |
AAPLWAHQDBXZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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